N,N'-[4-methyl-6-(2-oxopyrrolidin-1-yl)benzene-1,3-diyl]dithiophene-2-carboxamide
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Overview
Description
N-[4-METHYL-2-(2-OXOPYRROLIDIN-1-YL)-5-(THIOPHENE-2-AMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE is a complex organic compound that features a pyrrolidine ring, a thiophene ring, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-METHYL-2-(2-OXOPYRROLIDIN-1-YL)-5-(THIOPHENE-2-AMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of substituted salicylaldehydes with 2-(2-oxopyrrolidin-1-yl)acetamide.
Formation of the Thiophene Ring: Thiophene derivatives are often synthesized via condensation reactions such as the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide.
Amide Bond Formation: The final step involves the formation of the amide bond between the pyrrolidine and thiophene derivatives under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-METHYL-2-(2-OXOPYRROLIDIN-1-YL)-5-(THIOPHENE-2-AMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide bond can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the amide bond can produce the corresponding amines.
Scientific Research Applications
N-[4-METHYL-2-(2-OXOPYRROLIDIN-1-YL)-5-(THIOPHENE-2-AMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of diseases where pyrrolidine and thiophene derivatives have shown efficacy.
Material Science: Thiophene derivatives are known for their applications in organic semiconductors and light-emitting diodes.
Biological Studies: The compound can be used in studies to understand the biological activity of pyrrolidine and thiophene derivatives.
Mechanism of Action
The mechanism of action of N-[4-METHYL-2-(2-OXOPYRROLIDIN-1-YL)-5-(THIOPHENE-2-AMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with enantioselective proteins, leading to various biological effects . The thiophene ring may also contribute to the compound’s activity by interacting with different molecular targets.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds such as pyrrolizines and pyrrolidine-2-one share similar structural features and biological activities.
Thiophene Derivatives: Compounds like suprofen and articaine, which contain thiophene rings, have shown various pharmacological properties.
Uniqueness
N-[4-METHYL-2-(2-OXOPYRROLIDIN-1-YL)-5-(THIOPHENE-2-AMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE is unique due to the combination of the pyrrolidine and thiophene rings in its structure
Properties
Molecular Formula |
C21H19N3O3S2 |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-[2-methyl-4-(2-oxopyrrolidin-1-yl)-5-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C21H19N3O3S2/c1-13-11-16(24-8-2-7-19(24)25)15(23-21(27)18-6-4-10-29-18)12-14(13)22-20(26)17-5-3-9-28-17/h3-6,9-12H,2,7-8H2,1H3,(H,22,26)(H,23,27) |
InChI Key |
VOQNGWSOIJLHEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C2=CC=CS2)NC(=O)C3=CC=CS3)N4CCCC4=O |
Origin of Product |
United States |
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